Technical Guide: OXA-06 Dihydrochloride Mechanism of Action
Technical Guide: OXA-06 Dihydrochloride Mechanism of Action
This technical guide details the mechanism of action, chemical biology, and experimental application of OXA-06 dihydrochloride , a potent and selective inhibitor of Rho-associated protein kinase (ROCK).
Executive Summary
OXA-06 dihydrochloride (OXA-06 HCl) is a high-affinity, ATP-competitive small molecule inhibitor targeting the serine/threonine kinases ROCK1 (Rho-associated coiled-coil containing protein kinase 1) and ROCK2 . By blocking the catalytic activity of ROCK, OXA-06 disrupts the RhoA-ROCK signaling axis, a critical regulator of cytoskeletal dynamics, cell migration, and metastasis.
-
Primary Target: ROCK1 / ROCK2 (Pan-ROCK inhibition).[1]
-
Potency: IC
10 nM (Kinase assay). -
Key Phenotype: Suppression of stress fiber formation, inhibition of anchorage-independent growth, and reduction of metastatic invasion in solid tumors (e.g., NSCLC, Pancreatic).
Chemical Identity & Physicochemical Profile
Researchers must account for the salt form and solubility profile when designing stock solutions.
| Property | Specification |
| Chemical Name | 2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride |
| Code | OXA-06 HCl |
| CAS No. | 1825455-91-1 (dihydrochloride); 944955-32-2 (free base) |
| Molecular Weight | 404.31 g/mol |
| Solubility | Soluble in DMSO (up to ~100 mM) and Water (limited).[2] |
| Core Scaffold | 7-Azaindole (Pyrrolo[2,3-b]pyridine) – Critical for ATP-mimetic binding. |
Mechanism of Action (MoA)
Molecular Binding Mechanism
OXA-06 functions as a Type I Kinase Inhibitor .
-
ATP Competition: The 7-azaindole core of OXA-06 mimics the adenine ring of ATP. It occupies the ATP-binding pocket located between the N-terminal and C-terminal lobes of the ROCK kinase domain.
-
Hinge Interaction: The nitrogen atoms in the pyrrolo-pyridine scaffold form hydrogen bonds with the hinge region of the kinase, effectively locking the enzyme in an inactive state.
-
Steric Blockade: The benzylamine tail extends into the hydrophobic pocket, preventing the transfer of the
-phosphate from ATP to the substrate (e.g., MYPT1, LIMK).
Signaling Pathway Interference
ROCK is the primary effector of the small GTPase RhoA . Inhibition by OXA-06 cascades through two distinct pathways governing actin cytoskeleton dynamics:
-
The MYPT1/MLC Pathway (Contractility):
-
Normal State: ROCK phosphorylates MYPT1 (Myosin Phosphatase Target Subunit 1) at Thr696/Thr853, inhibiting the phosphatase. This keeps Myosin Light Chain (MLC) phosphorylated, promoting actomyosin contraction.
-
OXA-06 Effect: Inhibits ROCK
Reactivates MYPT1 Dephosphorylates MLC Loss of contractile force.
-
-
The LIMK/Cofilin Pathway (Polymerization):
-
Normal State: ROCK phosphorylates and activates LIMK (LIM Kinase), which in turn phosphorylates Cofilin (inactivating it). Inactive Cofilin cannot sever actin filaments, stabilizing stress fibers.
-
OXA-06 Effect: Inhibits ROCK
Inactivates LIMK Activates Cofilin (unphosphorylated) Increased actin severing Disassembly of stress fibers.
-
Pathway Visualization
The following diagram illustrates the specific intervention points of OXA-06 within the Rho signaling cascade.
Caption: OXA-06 blocks ROCK-mediated phosphorylation of MYPT1 and LIMK, collapsing the actin cytoskeleton.
Experimental Protocols & Validation
To confirm OXA-06 activity in your specific model system, use the following self-validating protocols.
Biomarker Validation (Western Blot)
Objective: Confirm cellular target engagement by measuring the phosphorylation status of downstream substrates (MYPT1 and Cofilin).
Protocol:
-
Seeding: Plate cells (e.g., A549, PANC-1) at
cells/well in 6-well plates. Allow attachment (24h). -
Starvation: Serum-starve cells for 12–16 hours to reduce basal kinase activity (optional but recommended for cleaner signal).
-
Treatment:
-
Vehicle Control (DMSO < 0.1%).
-
OXA-06 Dose Response: 10 nM, 100 nM, 1 µM, 10 µM .
-
Incubation: 1 to 4 hours (ROCK signaling is rapid).
-
-
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na
VO , NaF). Lyse in RIPA buffer. -
Detection:
-
Primary Antibodies: Anti-p-MYPT1 (Thr696 or Thr853), Anti-p-Cofilin (Ser3).
-
Loading Controls: Total MYPT1, Total Cofilin, GAPDH/Actin.
-
-
Expected Result: A dose-dependent decrease in p-MYPT1 and p-Cofilin bands relative to total protein.
Functional Invasion Assay (Transwell)
Objective: Quantify the physiological impact of OXA-06 on cancer cell invasion.
Protocol:
-
Preparation: Coat Transwell inserts (8 µm pore) with Matrigel (1 mg/mL).
-
Treatment: Pre-treat cells with OXA-06 (e.g., 100 nM) or DMSO for 30 mins.
-
Seeding: Seed
cells in serum-free media (containing OXA-06) into the upper chamber. -
Chemoattractant: Add media + 10% FBS to the lower chamber.
-
Incubation: 24 hours at 37°C.
-
Quantification: Wipe non-invading cells from the top. Fix and stain invading cells (Crystal Violet). Count or elute dye for OD measurement.
-
Validity Check: The inhibitor should reduce invasion by >50% at concentrations where cell viability (MTT assay) is unaffected, proving the effect is anti-migratory, not cytotoxic.
Data Summary: Potency & Selectivity
The following data points serve as benchmarks for assay validation.
| Target | IC50 (nM) | Biological Relevance |
| ROCK1 | ~10 | Primary target; regulates actomyosin contractility. |
| ROCK2 | ~10 | Isoform; regulates phagocytosis and cell polarity. |
| MRCK | > 1000 | Related kinase (Myotonic Dystrophy Kinase-related Cdc42-binding kinase). High selectivity against MRCK is a key feature of OXA-06 vs. older inhibitors. |
| PKA | > 10,000 | Protein Kinase A (often an off-target of ROCK inhibitors). |
Experimental Workflow Visualization
Use this logic flow to design your study pipeline.
Caption: Integrated workflow for validating OXA-06 mechanism and efficacy.
References
-
Vigil, D. et al. (2012). ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion.[3] Cancer Research.
-
MedKoo Biosciences. (n.d.). OXA-06 HCl Product Data Sheet. MedKoo.
-
Tocris Bioscience. (n.d.). OXA 06 dihydrochloride Biological Activity. Tocris.
-
Smit, M. A. et al. (2009). ROCK signaling in cancer metastasis.[1][2] Breast Cancer Research.
